molecular formula C31H27NO5S B5231951 N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide

N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B5231951
M. Wt: 525.6 g/mol
InChI Key: XUSBUMPDUPZBCD-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that features a perylene core substituted with tert-butylphenoxy and methylbenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the perylene core. The core is then functionalized with tert-butylphenoxy and methylbenzenesulfonamide groups. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate into DNA or interact with proteins, potentially disrupting their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1)
  • 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2)

Uniqueness

Compared to similar compounds, N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide exhibits unique properties due to its specific substitution pattern. The presence of tert-butylphenoxy and methylbenzenesulfonamide groups enhances its solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5S/c1-19-9-15-22(16-10-19)38(35,36)32-26-18-17-25-27(29(34)24-8-6-5-7-23(24)28(25)33)30(26)37-21-13-11-20(12-14-21)31(2,3)4/h5-18,32H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSBUMPDUPZBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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